Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-
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Overview
Description
3,3-Dichloroimidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dichloroimidazo[2,1-a]isoquinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with chloroformamidine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloroimidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-dichloroimidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloroisoquinolin-2(3H)-one
- 3,3-Dichloroimidazo[1,2-a]pyridine-2(3H)-one
- 3,3-Dichloroimidazo[1,2-a]quinoline-2(3H)-one
Uniqueness
3,3-Dichloroimidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific structural features and the presence of the imidazo[2,1-a]isoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62472-02-0 |
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Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
3,3-dichloroimidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C11H6Cl2N2O/c12-11(13)10(16)14-9-8-4-2-1-3-7(8)5-6-15(9)11/h1-6H |
InChI Key |
QFBFAZHTBJPNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3(Cl)Cl |
Origin of Product |
United States |
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